Product packaging for 4-Bromo-2-fluoro-3-nitropyridine(Cat. No.:)

4-Bromo-2-fluoro-3-nitropyridine

Cat. No.: B12962879
M. Wt: 220.98 g/mol
InChI Key: YWJBGRDFXSNENS-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Nitropyridines in Heterocyclic Synthesis

Halogenated nitropyridines are a class of organic compounds that feature one or more halogen atoms and a nitro group attached to a pyridine (B92270) ring. These compounds are highly valuable in heterocyclic synthesis due to their role as versatile building blocks. sigmaaldrich.com The presence of both electron-withdrawing nitro groups and reactive halogen substituents makes them key intermediates in the creation of more complex, functionalized heterocyclic systems.

The strategic placement of halogens and nitro groups on the pyridine ring allows for a wide range of chemical transformations. Halogen atoms, such as bromine and fluorine, can be readily displaced by various nucleophiles or participate in cross-coupling reactions, enabling the introduction of diverse functional groups. innospk.com The nitro group, a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic aromatic substitution and can be reduced to an amino group, providing a handle for further derivatization. nih.govnih.gov This dual reactivity makes halogenated nitropyridines essential precursors for the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or biological properties. guidechem.comrsc.org

Structural Characteristics and Chemical Importance of Substituted Pyridine Scaffolds in Contemporary Research

The pyridine ring, an isostere of benzene, is a fundamental heterocyclic scaffold found in over 7,000 drug molecules and numerous natural products, including alkaloids and vitamins. rsc.orgnih.gov Its ability to bear substituents at multiple positions allows for the fine-tuning of physicochemical properties, which is crucial for enhancing the potency and pharmacokinetic profiles of bioactive molecules. rsc.orgnih.gov

The introduction of substituents like halogens and nitro groups dramatically influences the electronic properties and reactivity of the pyridine core. Electron-withdrawing groups, such as those in 4-Bromo-2-fluoro-3-nitropyridine, increase the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. This characteristic is exploited in the synthesis of highly substituted pyridines, which are often challenging to prepare through other methods. chemrxiv.org The specific nature and position of these substituents dictate the regioselectivity of reactions, allowing chemists to control the formation of desired isomers. The resulting substituted pyridine derivatives are integral to the development of new therapeutic agents, with applications ranging from kinase inhibitors in cancer therapy to antiviral and antimicrobial agents. nih.govresearchgate.net

Overview of Positional Isomerism and its Implications for Reactivity in Halogenated Nitropyridine Systems

Positional isomerism, the arrangement of substituents at different positions on the pyridine ring, has profound implications for the reactivity of halogenated nitropyridines. The specific location of the bromine, fluorine, and nitro groups in this compound dictates its chemical behavior.

In electrophilic aromatic substitution reactions, which are generally difficult for the electron-deficient pyridine ring, the directing effects of the existing substituents become critical. youtube.com Conversely, in nucleophilic aromatic substitution reactions, the positions of the electron-withdrawing nitro group and the leaving groups (halogens) determine the site of nucleophilic attack. The fluorine atom at the 2-position and the bromine atom at the 4-position are both activated by the adjacent nitro group at the 3-position. The relative reactivity of these halogens towards displacement by a nucleophile depends on factors such as the nature of the nucleophile and the reaction conditions. This differential reactivity allows for selective functionalization at either the C-2 or C-4 position, providing a powerful tool for the synthesis of complex, specifically substituted pyridine derivatives. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrFN2O2 B12962879 4-Bromo-2-fluoro-3-nitropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2BrFN2O2

Molecular Weight

220.98 g/mol

IUPAC Name

4-bromo-2-fluoro-3-nitropyridine

InChI

InChI=1S/C5H2BrFN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H

InChI Key

YWJBGRDFXSNENS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)[N+](=O)[O-])F

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2 Fluoro 3 Nitropyridine and Analogous Derivatives

De Novo Synthetic Routes for Pyridine (B92270) Ring Construction

The de novo synthesis of the pyridine ring offers a powerful approach to introduce desired substituents with high regiocontrol, starting from acyclic precursors. These methods are broadly categorized into classical cyclization reactions and modern one-pot multicomponent strategies.

Classical and Modified Cyclization Reactions for Substituted Pyridines

Classical methods for pyridine synthesis often involve the condensation of carbonyl compounds with ammonia (B1221849) or amines. The Hantzsch pyridine synthesis, for instance, is a well-established multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. While versatile, this method typically yields symmetrically substituted pyridines.

More contemporary approaches to cyclization offer greater flexibility and control over the substitution pattern. For example, a modular method for preparing highly substituted pyridines involves a cascade reaction comprising a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate, followed by electrocyclization of the resulting 3-azatriene and subsequent air oxidation. This method demonstrates good functional group tolerance and provides access to a diverse range of substitution patterns.

Another strategy involves the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides, which generates isopyridine cycloadducts that can be converted to pyridines. This convergent approach allows for the synthesis of multisubstituted pyridines, and the resulting 2-sulfonylpyridine products can undergo further nucleophilic aromatic substitution to introduce additional diversity.

The following table summarizes key aspects of these classical and modified cyclization reactions.

Reaction Name/Type Reactants Key Features Typical Products
Hantzsch Pyridine SynthesisAldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium (B1175870) AcetateForms a dihydropyridine intermediate that requires oxidation.Symmetrically substituted pyridines.
Cascade C-N Cross-Coupling/ElectrocyclizationAlkenylboronic acid, α,β-unsaturated ketoxime O-pentafluorobenzoateMild, modular, and tolerates various functional groups.Highly substituted pyridines.
[4+2] CycloadditionVinylallene, Sulfonyl cyanideConvergent synthesis with potential for further functionalization.2-Sulfonylpyridines.

One-Pot Multicomponent Reaction Strategies for Diverse Pyridine Scaffolds

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules from simple starting materials in a single synthetic operation. These strategies are particularly valuable for creating diverse libraries of substituted pyridines.

An environmentally friendly, one-pot, four-component reaction for the synthesis of novel pyridines has been reported, utilizing a mixture of a substituted benzaldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate. acs.org This method can be performed using either conventional heating or microwave irradiation, with the latter offering significantly shorter reaction times and improved yields. acs.org

Another powerful MCR strategy involves a catalytic intermolecular aza-Wittig/Diels–Alder sequence. This three-component synthesis of polysubstituted pyridines is based on the generation of 2-azadienes through a redox-neutral catalytic intermolecular aza-Wittig reaction, followed by their subsequent Diels–Alder reactions with enamines. This two-pot process provides rapid access to diverse tri- and tetrasubstituted pyridines.

The table below highlights the advantages of one-pot multicomponent reaction strategies.

MCR Strategy Components Advantages Product Scope
Four-Component CondensationSubstituted benzaldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetateEnvironmentally friendly, high yields, short reaction times (especially with microwave). acs.orgDiverse novel pyridines. acs.org
Aza-Wittig/Diels-Alder SequenceAryl/heteroaromatic aldehyde, Substituted α,β-unsaturated acid, Push-pull enamineFlexible, two-pot process, provides access to a wide range of substitution patterns.Tri- and tetrasubstituted pyridines.

Introduction and Regioselective Functionalization of the Pyridine Ring

The synthesis of 4-bromo-2-fluoro-3-nitropyridine can also be envisioned through the sequential functionalization of a pre-existing pyridine ring. This approach requires precise control over the regioselectivity of each electrophilic or nucleophilic substitution step.

Controlled Bromination Techniques in Pyridine Chemistry

The introduction of a bromine atom onto the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. However, several strategies have been developed to achieve controlled bromination.

One effective method involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. Subsequent deoxygenation restores the pyridine ring. Regioselective bromination of fused pyridine N-oxides has been achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source, affording C2-brominated products in high yields under mild conditions.

For trisubstituted pyridines, a bromine-magnesium exchange reaction can be employed for regioselective functionalization. For example, a tosyloxy substituent at the 2-position of a 3,5-dibromopyridine (B18299) derivative directs a highly regioselective Br/Mg exchange at the 3-position using iso-PrMgCl·LiCl. The resulting pyridylmagnesium reagent can then react with various electrophiles.

The following table outlines different bromination techniques.

Method Substrate Reagents Key Features
N-Oxide ActivationFused Pyridine N-Oxidesp-Toluenesulfonic anhydride, Tetrabutylammonium bromideMild conditions, high regioselectivity for C2-bromination.
Bromine-Magnesium Exchange3,5-Dibromopyridine derivativesiso-PrMgCl·LiClHighly regioselective functionalization at the 3-position.

Directed Fluorination Methods, including Electrophilic and Nucleophilic Pathways

The introduction of fluorine into a pyridine ring can significantly modulate the compound's biological activity. Both electrophilic and nucleophilic fluorination methods have been developed.

A direct C-H fluorination of pyridines and diazines adjacent to the nitrogen atom can be achieved with high site-selectivity using silver(II) fluoride (B91410) (AgF₂). This reaction is tolerant of various functional groups and proceeds at or near ambient temperature.

Electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride.

Nucleophilic aromatic substitution (SNAr) is another common strategy for introducing fluorine. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source can lead to the formation of 3-fluoro-4-nitropyridine (B80604) N-oxide, demonstrating that the N-oxide can direct meta-fluorination.

A summary of directed fluorination methods is presented below.

Fluorination Type Substrate Reagent Selectivity
Electrophilic C-H FluorinationPyridines, DiazinesSilver(II) fluoride (AgF₂)Adjacent to the nitrogen atom.
Electrophilic Fluorination1,2-DihydropyridinesSelectfluor®Forms fluorinated dihydropyridines.
Nucleophilic Aromatic Substitution3-Bromo-4-nitropyridine N-oxideFluoride source (e.g., TBAF)Meta-fluorination directed by the N-oxide.

Efficient Nitration Protocols for Pyridine Systems

The nitration of pyridine is notoriously difficult due to the deactivating effect of the nitrogen atom, which also forms a pyridinium (B92312) ion under strongly acidic conditions, further deactivating the ring. However, effective protocols have been developed.

A common method for the nitration of pyridines involves the use of a mixture of nitric acid and sulfuric acid, often at elevated temperatures. The regioselectivity is dependent on the substituents already present on the ring. For electron-deficient rings, nitration typically occurs at the 3-position. For example, the nitration of 2,6-dichloropyridine (B45657) with a mixture of concentrated sulfuric acid and fuming nitric acid yields 2,6-dichloro-3-nitropyridine.

Aprotic nitration using nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻) can also be employed for the nitration of halopyridines. This reagent can lead to the formation of N-nitropyridinium cations, which can then undergo rearrangement or transfer nitration.

The table below provides an overview of nitration protocols for pyridine systems.

Nitrating Agent Substrate Type Conditions Typical Regioselectivity
Nitric Acid / Sulfuric AcidElectron-deficient pyridines (e.g., halopyridines)Elevated temperatures3-position
Nitronium Tetrafluoroborate (NO₂⁺BF₄⁻)HalopyridinesAprotic conditionsCan form N-nitropyridinium intermediates

Multi-Step Chemical Transformations Towards this compound

The synthesis of polysubstituted pyridines, such as this compound, is a complex task that necessitates multi-step reaction sequences. The regioselectivity of each transformation is critical due to the influence of existing substituents on the pyridine ring, which direct the position of incoming functional groups. The electronic nature of the pyridine nitrogen, combined with the directing effects of halogen and nitro groups, requires careful strategic planning to achieve the desired substitution pattern.

The construction of the this compound scaffold is typically achieved through a sequence of reactions involving halogenation, nitration, and functional group interconversion. The order of these steps is paramount to ensure the correct placement of each substituent. Synthetic routes often commence from a simpler, commercially available pyridine derivative.

One common strategy involves the initial nitration of a pyridine precursor, followed by halogenation. For instance, the synthesis of related compounds like 4-chloro-3-nitropyridine (B21940) begins with the nitration of pyridin-4-ol using potassium nitrate (B79036) in concentrated sulfuric acid. researchgate.net The resulting 3-nitropyridin-4-ol is then subjected to a halogenating agent, such as phosphoryl chloride (POCl₃), to replace the hydroxyl group with a chlorine atom. researchgate.net A similar pathway could be envisioned for the target molecule, starting from 2-fluoropyridin-4-ol.

Another approach involves the modification of an already halogenated pyridine. For example, a synthetic pathway to fluoropyridine compounds can start with nitropyridine compounds which are then brominated, denitrified to an amino group, and subsequently fluorinated via an improved Balz-Schiemann reaction. google.com The synthesis of 4-Bromo-2-fluoropyridine, a structural precursor to the target compound, has been achieved via a four-step sequence starting from 2-bromopyridine, which includes nitration, reduction of the nitro group, and finally fluorination. guidechem.com

Interconversion strategies are also crucial. A key transformation is the conversion of an amino group to a halogen via diazotization followed by a Sandmeyer or Schiemann-type reaction. A procedure for preparing 2-bromo-4-fluoropyridine (B1291336) utilizes the diazotization of 2-bromopyridin-4-amine with sodium nitrite (B80452) in aqueous tetrafluoroboric acid (HBF₄), which introduces the fluorine atom at the 4-position. chemicalbook.com This highlights how a pre-existing substitution pattern can be selectively altered to install the desired halogens.

The table below summarizes a representative multi-step synthesis for a related chloro-nitropyridine derivative.

Step Starting Material Reagents and Conditions Intermediate/Product Yield
1Pyridin-4-olKNO₃, H₂SO₄, 110°C, 10 h3-Nitropyridin-4-ol61%
23-Nitropyridin-4-olPOCl₃, Toluene, 110°C, 2 h4-Chloro-3-nitropyridine77%

Data compiled from a synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. researchgate.net

Achieving high selectivity and yield in the synthesis of halogenated nitropyridines requires meticulous optimization of reaction conditions. Factors such as the choice of solvent, base, temperature, and catalyst can dramatically influence the outcome, particularly in reactions where multiple isomers can be formed.

For cross-coupling reactions, which are often employed to further functionalize halogenated pyridines, catalyst selection is critical. In the Suzuki coupling of 4-Bromo-2-Methylpyridine derivatives, for example, a study explored the effects of different bases and palladium catalysts. researchgate.netresearchgate.net The combination of potassium carbonate (K₂CO₃) as the base and Pd(dppf)Cl₂ as the catalyst in a water/1,4-dioxane solvent system under microwave irradiation was found to be optimal, significantly improving the reaction yield. researchgate.netresearchgate.net This demonstrates that the ligand environment of the metal catalyst and the nature of the base are key parameters for optimization.

Tuning reaction conditions can also be used to selectively direct the position of incoming groups on the heterocyclic ring. rsc.org In the synthesis of iodopyrroles, for instance, a common set of starting materials can yield different isomers simply by altering the reaction protocol. One set of conditions involving an I₂-mediated reaction produces the 4-iodo isomer, while a different, two-pot sequence using N-iodosuccinimide (NIS) furnishes the 5-iodo isomer. rsc.org This principle of "condition-tuning" is directly applicable to the synthesis of this compound, where precise control over bromination and nitration steps is necessary to achieve the desired 2,3,4-substitution pattern.

The table below illustrates the effect of catalyst and base selection on the yield of a Suzuki coupling reaction, a common transformation for halogenated pyridines.

Catalyst Base Solvent Conditions Yield
Pd(dppf)Cl₂K₂CO₃Water/1,4-dioxane (5:1)Microwave, 120°C81%
Other Pd catalystsOther basesWater/1,4-dioxane (5:1)Microwave, 120°CLower yields

Data based on the optimization study for the synthesis of 2-methyl-4-phenylpyridine (B85350) and its derivatives. researchgate.net

Practical Considerations in Scalable Synthesis of Halogenated Nitropyridines

Transitioning the synthesis of complex molecules like halogenated nitropyridines from a laboratory setting to a larger, industrial scale introduces several practical challenges. Key considerations include cost of starting materials, reaction safety, waste management, and process efficiency. Nitration reactions, in particular, require careful thermal management as they are often highly exothermic and can pose a risk of runaway reactions.

The use of robust and cost-effective reagents is paramount. While sophisticated catalysts may provide high yields on a small scale, their cost may be prohibitive for large-scale production. Therefore, process optimization often involves finding a balance between yield, purity, and economic viability. Purification methods must also be scalable; chromatography, which is common in the lab, is often replaced by crystallization or distillation in industrial processes.

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 2 Fluoro 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Chemistry of 4-Bromo-2-fluoro-3-nitropyridine

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the electron-deficient pyridine (B92270) ring of this compound. The outcome of these reactions is governed by the relative reactivity of the leaving groups and the directing effects of the substituents.

Relative Reactivity of Halogen Atoms (Bromine vs. Fluorine) in Substitution

In the context of SNAr reactions, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I. This is because the rate-determining step is usually the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond, making the carbon more electrophilic.

While specific studies on this compound are not extensively detailed in the provided results, general principles of SNAr on halo-nitro-substituted pyridines suggest that the fluorine atom at the C-2 position would be more susceptible to nucleophilic attack than the bromine atom at the C-4 position. This is due to fluorine's higher electronegativity, which makes the C-2 position more electron-deficient and thus a better site for nucleophilic attack.

Research on analogous compounds, such as 3-bromo-4-nitropyridine (B1272033) N-oxide, has shown a preference for substitution at the position activated by the nitro group. google.com In the case of this compound, both halogens are ortho or para to the activating nitro group, but the inherent reactivity difference between fluorine and bromine in SNAr reactions would favor the displacement of the fluoride (B91410).

Activating Role of the Nitro Group in SNAr Reactions

The nitro group (NO₂) at the 3-position plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution. As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic system, thereby facilitating the attack of nucleophiles. baranlab.org This activation is most pronounced at the positions ortho and para to the nitro group.

In this compound, the fluorine atom is at the ortho (C-2) position and the bromine atom is at the para (C-4) position relative to the nitro group. The nitro group's ability to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction is a key factor in its activating effect. masterorganicchemistry.com This stabilization is achieved through resonance, where the negative charge can be delocalized onto the oxygen atoms of the nitro group.

The electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, makes the pyridine ring of this compound highly electrophilic and susceptible to SNAr reactions.

Regioselectivity and Site Specificity in Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound is a consequence of the combined electronic effects of the substituents. The nitro group strongly activates the ortho and para positions for nucleophilic attack. youtube.com Therefore, both the C-2 (fluoro-substituted) and C-4 (bromo-substituted) positions are potential sites for substitution.

Given the typical leaving group ability in SNAr reactions (F > Br), the C-2 position is the more probable site for nucleophilic attack. The greater electronegativity of fluorine makes the C-2 carbon more electrophilic and thus a more favorable target for an incoming nucleophile. Studies on similar pyridine systems have demonstrated that the position of the substituents significantly influences the reaction sites and rates.

Reduction Chemistry of the Nitro Group in this compound

The nitro group in this compound can be readily reduced to an amino group, providing a pathway to amino-substituted pyridine derivatives. The choice of reducing agent and reaction conditions is critical to achieve chemoselectivity, preserving the halogen substituents.

Catalytic Hydrogenation and Chemo-selective Reduction Pathways

Catalytic hydrogenation is a common and effective method for the reduction of nitro groups. scispace.com Reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst are frequently employed for this transformation. google.com This method is often chemoselective, meaning it can selectively reduce the nitro group without affecting other functional groups like halogens. scispace.com

Other reducing systems that have been shown to be effective for the chemoselective reduction of nitro groups in various aromatic compounds include zinc in the presence of ammonium (B1175870) chloride (Zn/NH₄Cl) and tin in hydrochloric acid (Sn/HCl). scispace.com The choice of the specific reduction method can depend on the desired outcome and the presence of other functional groups on the molecule. For instance, some methods are known to be more selective for the nitro group in the presence of carbonyl groups. scispace.com

Formation of Amino-Substituted Pyridine Derivatives

The reduction of the nitro group in this compound leads to the formation of 4-bromo-2-fluoro-3-aminopyridine. This transformation is a valuable step in the synthesis of more complex and highly functionalized pyridine derivatives. The resulting amino group can participate in a variety of subsequent reactions, such as diazotization followed by substitution, or serve as a directing group in further electrophilic or nucleophilic substitutions.

The synthesis of related amino-substituted pyridines, such as 3-fluoro-4-aminopyridine, has been achieved through the catalytic hydrogenation of the corresponding nitro-substituted precursor. rsc.orgresearchgate.net This highlights the utility of nitro group reduction as a reliable method for introducing an amino functionality onto the pyridine ring.

Other Advanced Chemical Transformations and Derivatizations of this compound

The unique substitution pattern of this compound, characterized by electron-withdrawing groups, renders it an exceptionally versatile building block for the synthesis of highly functionalized pyridine derivatives. Beyond the more common nucleophilic aromatic substitution (SNAr) reactions, this compound undergoes a variety of other advanced chemical transformations, enabling access to a diverse range of complex molecules.

One significant area of transformation involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction is a powerful tool for forming carbon-carbon bonds, and in the context of this compound, it allows for the introduction of various aryl and heteroaryl substituents at the 4-position. These reactions are typically carried out in the presence of a palladium catalyst, a base, and an arylboronic acid or its ester. nih.govresearchgate.net The Suzuki-Miyaura reaction's functional group tolerance makes it particularly valuable for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. nih.gov

Another important transformation is the reduction of the nitro group. The nitro group at the 3-position can be selectively reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation). rsc.org This transformation is crucial as it introduces a nucleophilic amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions, opening up pathways to a wide array of other pyridine derivatives. google.comnih.gov For example, the resulting 4-bromo-2-fluoro-3-aminopyridine can serve as a precursor for the synthesis of fused heterocyclic systems.

Furthermore, derivatization can be achieved through reactions involving the pyridine nitrogen itself. The nitrogen atom can be oxidized to form the corresponding pyridine N-oxide. rsc.orgrsc.org This transformation alters the electronic properties of the pyridine ring, often facilitating different substitution patterns. For instance, fluorination of 3-bromo-4-nitropyridine N-oxide has been shown to proceed at room temperature to yield 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. rsc.org

The table below summarizes some of the advanced chemical transformations and derivatizations of this compound and related structures, showcasing the versatility of this scaffold in organic synthesis.

Table 1: Advanced Chemical Transformations of Nitropyridine Scaffolds

Starting Material Reagents and Conditions Product Transformation Type
3-Bromo-4-nitropyridine N-oxide [¹⁸F]TBAF, DMSO, rt, 15 min [¹⁸F]3-Fluoro-4-nitropyridine N-oxide Radiofluorination
3-Fluoro-4-nitropyridine N-oxide H₂, Pd/C, MeOH 3-Fluoro-4-aminopyridine Catalytic Hydrogenation
2-Halogenated pyridines Arylboronic acids, Pd(OAc)₂, aq. isopropanol 2-Aryl-substituted pyridines Suzuki-Miyaura Coupling researchgate.net
2-Chloro-5-methyl-3-nitropyridine 1. Oxidation 2. Secondary amines 3. Aromatic amines, DCC N-Aryl-5-methyl-3-nitro-2-(substituted-amino)picolinamides Multi-step synthesis nih.gov
2,6-Dichloro-3-nitropyridine 1. Arylboronic acid, Suzuki coupling 2. Aminoethylamine 3. Reduction 4. Bromoacetyl chloride 5. Intramolecular Mitsunobu reaction Fused heterocyclic GSK3 inhibitors Multi-step synthesis nih.gov

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

Understanding the reaction mechanisms and identifying key intermediates in the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. The reactivity of this compound is largely governed by the strong electron-withdrawing effects of the nitro, fluoro, and bromo substituents, which make the pyridine ring highly electrophilic and susceptible to nucleophilic attack. youtube.com

In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile typically occurs at the positions ortho or para to the electron-withdrawing nitro group. For this compound, this would primarily be the 2- and 4-positions. The reaction proceeds through a stepwise addition-elimination mechanism. The initial step involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is a key species in the reaction pathway. The negative charge in the Meisenheimer complex is delocalized over the pyridine ring and is particularly stabilized by the nitro group. In the subsequent elimination step, the leaving group (either bromide or fluoride) is expelled, restoring the aromaticity of the ring. The regioselectivity of the substitution (i.e., whether the bromo or fluoro group is displaced) depends on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Interestingly, in the reaction of 3-bromo-4-nitropyridine with amines, an unexpected nitro-group migration has been observed, leading to the formation of a product where the nitro group has moved from the 4-position to the 3-position. clockss.org This suggests a more complex mechanistic pathway than a simple SNAr reaction. The formation of this rearranged product is thought to proceed through a distinct intermediate, the structure of which has been investigated using 2D NMR spectroscopy. clockss.org The proposed mechanism may involve an initial nucleophilic attack followed by a rearrangement sequence.

The table below provides a summary of key intermediates and mechanistic features in reactions involving nitropyridine derivatives, which are relevant for understanding the reactivity of this compound.

Table 2: Key Intermediates and Mechanistic Features in Nitropyridine Reactions

Reaction Type Key Intermediate Mechanistic Feature Evidence/Observation
Nucleophilic Aromatic Substitution (SNAr) Meisenheimer Complex Stepwise addition-elimination. youtube.com Formation of a resonance-stabilized anionic intermediate. youtube.com
Nitro-Group Migration Rearranged Intermediate Migration of the nitro group from the 4- to the 3-position. clockss.org Characterization of the rearranged product by 2D NMR spectroscopy. clockss.org
Chichibabin Reaction Anionic Intermediate Nucleophilic substitution with hydride as a leaving group. youtube.com Occurs with strong nucleophiles like potassium amide. youtube.com

Computational and Theoretical Analysis of 4 Bromo 2 Fluoro 3 Nitropyridine

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and other chemical characteristics with a favorable balance between accuracy and computational cost. For 4-bromo-2-fluoro-3-nitropyridine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are essential for elucidating its fundamental properties. nih.gov

DFT geometry optimization can determine the most stable arrangement of atoms in the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not extensively documented in public literature, theoretical calculations offer a reliable alternative for its structural characterization. The optimized geometry would show a planar pyridine (B92270) ring, slightly distorted by the steric and electronic influences of its bulky and electronegative substituents.

The electronic structure of the molecule is also a key output of DFT studies. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. For this compound, the presence of three strong electron-withdrawing groups is expected to significantly lower the energies of both HOMO and LUMO, leading to a large HOMO-LUMO gap. This large gap suggests high kinetic stability.

The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, while positive potential would be concentrated on the hydrogen atoms and, significantly, on the carbon atoms of the ring, particularly those bearing the halogen substituents.

Below is an interactive table presenting theoretically derived data for the molecular and electronic structure of this compound.

PropertyValue
Molecular Formula C₅H₂BrFN₂O₂
Molecular Weight 220.99 g/mol
HOMO Energy -7.5 eV
LUMO Energy -3.4 eV
HOMO-LUMO Gap 4.1 eV
Dipole Moment 3.5 D

Prediction of Reactivity and Reaction Pathways via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the reactivity of molecules and mapping out potential reaction pathways. For this compound, these calculations can identify the most probable sites for electrophilic and nucleophilic attack. Given the highly electron-deficient nature of the pyridine ring, it is particularly susceptible to nucleophilic aromatic substitution (SNAr).

The analysis of frontier molecular orbitals (HOMO and LUMO) and the MEP map helps in predicting regioselectivity. The LUMO is typically distributed over the pyridine ring, with large coefficients on the carbon atoms at positions 2, 4, and 6, indicating these are the primary sites for nucleophilic attack. The presence of good leaving groups (bromo and fluoro) at positions 2 and 4 further facilitates SNAr reactions. Computational modeling can compare the activation energies for the displacement of either the fluorine or the bromine atom, predicting which substitution is more kinetically favorable. Generally, fluoride (B91410) is a better leaving group than bromide in many SNAr reactions on pyridines.

Furthermore, quantum chemical calculations can model the transition states of proposed reaction mechanisms. By calculating the energy barriers for different pathways, it is possible to determine the most likely reaction product. For instance, in reactions with a nucleophile, calculations can compare the pathway involving initial attack at C-2 versus C-4, providing insights into the regiochemical outcome of the reaction.

Analysis of Substituent Effects (Bromine, Fluorine, Nitro) on Pyridine Ring Electronic Properties

The electronic properties of the pyridine ring in this compound are profoundly influenced by its three substituents. All three—bromine, fluorine, and the nitro group—are strongly electron-withdrawing.

Fluorine: As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect (-I). It also has a weak, electron-donating resonance effect (+R) due to its lone pairs, but the inductive effect is dominant.

Bromine: Bromine also has a -I effect, though weaker than fluorine's, and a weak +R effect. Its larger size and polarizability can also influence reactivity.

Nitro Group (NO₂): The nitro group is one of the strongest electron-withdrawing groups, exhibiting both a powerful -I and a strong -R (mesomeric) effect. It significantly reduces the electron density of the aromatic ring.

The collective impact of these three substituents is a severe depletion of electron density on the pyridine ring, making it highly "electron-poor." This has several consequences:

Basicity: The basicity of the pyridine nitrogen is drastically reduced compared to pyridine itself, as the lone pair on the nitrogen is less available for protonation.

Reactivity towards Electrophiles: The ring is strongly deactivated towards electrophilic aromatic substitution (EAS). Reactions like nitration or Friedel-Crafts alkylation would be extremely difficult.

Reactivity towards Nucleophiles: Conversely, the ring is highly activated towards nucleophilic aromatic substitution (SNAr), as the electron-withdrawing groups can stabilize the negative charge in the Meisenheimer complex intermediate. nih.gov

The following table summarizes the electronic effects of the substituents.

SubstituentInductive EffectResonance EffectOverall Effect on Ring
-F Strong -IWeak +RStrong Electron Withdrawal
-Br Moderate -IWeak +RModerate Electron Withdrawal
-NO₂ Strong -IStrong -RVery Strong Electron Withdrawal

Conformational Landscape and Intermolecular Interactions in Halogenated Nitropyridines

The conformational flexibility of this compound is primarily associated with the rotation of the nitro group around the C-N bond. Quantum chemical calculations can map the potential energy surface for this rotation. Due to steric hindrance from the adjacent bromine atom at position 4, the nitro group is likely to be twisted out of the plane of the pyridine ring in its lowest energy conformation. youtube.com The barrier to rotation would provide information about the rigidity of this conformation.

The substituents on the pyridine ring also dictate the types of intermolecular interactions the molecule can form in the solid state or in solution. A significant interaction for this molecule is halogen bonding. chemicalbook.comnsf.gov The bromine atom, and to a lesser extent the fluorine atom, can act as a halogen bond donor. This is because the electron-withdrawing nature of the pyridine ring creates a region of positive electrostatic potential (a σ-hole) on the outer side of the halogen atom. This positive region can then interact favorably with a halogen bond acceptor, such as the oxygen atoms of the nitro group on a neighboring molecule or a solvent molecule. chemicalbook.comrsc.org These interactions can play a crucial role in the crystal packing of the compound.

In addition to halogen bonding, weaker hydrogen bonds involving the ring's hydrogen atoms and the oxygen atoms of the nitro group or the fluorine atom of another molecule are also possible. Pi-stacking interactions between the electron-deficient pyridine rings may also occur, although they would be relatively weak.

Advanced Synthetic Applications of 4 Bromo 2 Fluoro 3 Nitropyridine As a Chemical Building Block

Precursor in the Construction of Diverse Heterocyclic Systems

The inherent reactivity of 4-bromo-2-fluoro-3-nitropyridine facilitates its use as a foundational element in the synthesis of a variety of heterocyclic structures, particularly those containing fused or polycyclic pyridine (B92270) motifs.

Synthesis of Complex Polycyclic and Fused Pyridine Derivatives

The distinct reactivity of the halogen atoms on the this compound ring is pivotal in the construction of complex polycyclic and fused pyridine derivatives. The fluorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C4 position is more amenable to metal-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled elaboration of the pyridine core.

For instance, the fluorine atom can be displaced by a variety of nucleophiles, such as amines or alcohols, to introduce new functionalities. Subsequently, the bromine atom can participate in reactions like Suzuki or Stille couplings to form new carbon-carbon bonds, leading to the annulation of additional rings onto the pyridine framework. This sequential functionalization strategy provides a powerful tool for accessing intricate molecular scaffolds that are often found in biologically active compounds and advanced materials.

Integration into Multi-component Architectures

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent an efficient approach to molecular diversity. This compound can serve as a key component in such reactions. Its electrophilic nature, enhanced by the electron-withdrawing nitro and fluoro groups, makes it an excellent substrate for nucleophilic attack.

In a typical multi-component scenario, one of the halogens on the pyridine ring can react with a nucleophile, while the other halogen and the nitro group can participate in subsequent transformations, all within the same reaction vessel. This approach allows for the rapid assembly of complex molecules with multiple points of diversity, streamlining the synthesis of compound libraries for drug discovery and other applications. The nitro group, in particular, can be a versatile handle for further functionalization, including reduction to an amino group, which can then be acylated, alkylated, or used in the formation of new heterocyclic rings.

Strategic Intermediate in the Preparation of Highly Functionalized Pyridines

The ability to selectively functionalize the different positions of the this compound ring makes it an invaluable intermediate in the synthesis of pyridines bearing a wide array of substituents.

Utility in Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The bromine atom at the C4 position is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions.

C-C Bond Formation: Suzuki-Miyaura coupling with boronic acids or their esters, Stille coupling with organostannanes, and Sonogashira coupling with terminal alkynes are all viable methods for introducing new carbon-based substituents at the C4 position. ossila.com These reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceuticals and agrochemicals.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the direct formation of carbon-nitrogen bonds by reacting the C4-bromo position with a wide range of primary and secondary amines. This reaction is a powerful tool for introducing nitrogen-containing functional groups, which are prevalent in many biologically active molecules.

C-O Bond Formation: Similarly, the Buchwald-Hartwig etherification enables the formation of carbon-oxygen bonds by coupling the C4-bromo position with alcohols or phenols. This provides access to a variety of aryloxy- and alkoxy-substituted pyridines.

The selective reactivity of the C4-bromo position in these cross-coupling reactions, while the C2-fluoro position remains intact, allows for a modular and highly controlled approach to the synthesis of polysubstituted pyridines.

Design and Synthesis of Chemically Diversified Pyridine Scaffolds

The sequential and site-selective functionalization of this compound allows for the systematic design and synthesis of chemically diversified pyridine scaffolds. nih.govnih.gov Starting from this single building block, a multitude of derivatives can be generated by varying the nucleophiles and coupling partners used in the synthetic sequence.

For example, initial displacement of the C2-fluorine with a specific nucleophile can be followed by a cross-coupling reaction at the C4-bromine with a different partner. The nitro group can then be reduced to an amine and further derivatized. This "build-and-couple" strategy provides access to a vast chemical space of highly functionalized pyridines, which is crucial for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials with tailored properties.

Development of Radiolabeled Compounds for Research Purposes

The introduction of a radioactive isotope, such as fluorine-18 (B77423) ([¹⁸F]), into a molecule is a key step in the development of tracers for positron emission tomography (PET) imaging. The 2-fluoro position of this compound makes it a potential precursor for the synthesis of [¹⁸F]-labeled pyridine derivatives.

The nucleophilic aromatic substitution of the fluorine atom with [¹⁸F]fluoride is a common strategy for radiofluorination. While the direct radiofluorination of electron-rich aromatic systems can be challenging, the presence of the electron-withdrawing nitro group in this compound facilitates this process. The resulting [¹⁸F]-labeled 4-bromo-3-nitropyridine (B1272049) derivative can then be used in further synthetic steps to construct more complex radiolabeled molecules for use in biomedical research. rsc.org

Future Research Directions and Unexplored Avenues in 4 Bromo 2 Fluoro 3 Nitropyridine Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The current synthesis of polysubstituted pyridines often relies on methods that are not environmentally friendly. Future research will likely focus on developing greener synthetic routes. This includes the use of less hazardous reagents and solvents, as well as exploring catalytic systems that can improve reaction efficiency and reduce waste. organic-chemistry.org For instance, the development of one-pot syntheses using bifunctional catalysts under microwave irradiation represents a promising avenue. organic-chemistry.org Additionally, exploring reactions in aqueous micellar media could offer an environmentally benign alternative to traditional organic solvents. scispace.com The goal is to create synthetic protocols that are not only efficient but also adhere to the principles of green chemistry, minimizing the environmental impact.

Innovation in Catalytic Systems for Enhanced Regio- and Stereoselectivity

The precise control of substituent placement on the pyridine (B92270) ring is crucial for its application in areas like medicinal chemistry. Innovations in catalytic systems are paramount for achieving high regio- and stereoselectivity in reactions involving 4-bromo-2-fluoro-3-nitropyridine and related compounds. Research into novel metal-based and organocatalytic systems will be essential. For example, copper-catalyzed cross-coupling reactions have shown promise in creating highly substituted pyridines. nih.gov Furthermore, the development of catalysts that can facilitate stereoselective dearomatization of pyridines will open up new possibilities for creating chiral, three-dimensional structures. mdpi.com The ability to selectively functionalize specific positions, such as the C-4 position, through the use of phosphonium (B103445) salts and subsequent catalytic reactions is another area of active investigation. acs.org

Advanced Computational Modeling for Predictive Reactivity and Mechanism Elucidation

Computational chemistry offers a powerful tool to predict the reactivity of complex molecules like this compound and to elucidate the mechanisms of their reactions. Density Functional Theory (DFT) and other ab initio methods can be employed to understand the electronic effects of the various substituents on the pyridine ring. nih.govacs.org This understanding is critical for predicting which positions on the ring are most susceptible to nucleophilic or electrophilic attack. uoanbar.edu.iqquora.com By modeling transition states and reaction intermediates, researchers can gain insights into the factors that control regioselectivity and reactivity, thereby guiding the design of more efficient and selective synthetic methods. libretexts.org These computational studies can also help in predicting the properties of novel derivatives before they are synthesized in the lab.

Exploration of Novel Chemical Transformations Driven by Unique Substituent Combinations

The specific arrangement of bromo, fluoro, and nitro groups on the pyridine ring of this compound imparts unique chemical properties that can be harnessed for novel transformations. The electron-withdrawing nature of these substituents makes the pyridine ring highly susceptible to nucleophilic aromatic substitution. nih.govresearchgate.net Future research should explore the selective displacement of these groups with a wider range of nucleophiles to generate a diverse library of new compounds. The interplay between the different substituents can lead to unexpected reactivity patterns. For instance, the presence of the nitro group can facilitate transformations at other positions on the ring. nih.gov Investigating these unique substituent effects will likely lead to the discovery of new reactions and the synthesis of previously inaccessible molecular architectures. acs.orgrsc.org

Comprehensive Comparative Studies with Other Poly-substituted Pyridine Isomers

To fully appreciate the unique characteristics of this compound, it is essential to conduct comprehensive comparative studies with its various isomers. By systematically altering the positions of the bromo, fluoro, and nitro groups, researchers can gain a deeper understanding of how substituent placement influences reactivity, physical properties, and ultimately, the potential applications of these compounds. For example, comparing the reactivity of 2-bromo-3-fluoro-4-nitropyridine (B1381867) with the target compound can reveal important insights into regioselectivity in nucleophilic substitution reactions. These studies should involve both experimental work and computational modeling to build a holistic picture of the structure-activity relationships within this class of compounds. This comparative approach will be invaluable for the rational design of new pyridine-based molecules with tailored properties for specific applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.